molecular formula C10H11NO2 B7829281 4-(3-Methoxyphenyl)azetidin-2-one CAS No. 83716-64-7

4-(3-Methoxyphenyl)azetidin-2-one

Cat. No. B7829281
CAS RN: 83716-64-7
M. Wt: 177.20 g/mol
InChI Key: NUJJMKMSTIQFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Methoxyphenyl)azetidin-2-one” is a chemical compound with the IUPAC name 4-(4-methoxyphenyl)-2-azetidinone . It has a molecular weight of 177.2 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of related substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones has been characterized . A series of 4-[3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl]amino-N-(substituted) benzenesulfonamide, 4-{3-chloro-2-[5-methoxy-2-nitro-4-(prop-2-en-1-yloxy)benzyllidene]-4-oxoazetidin-1-yl}]amino}-N-(substituted)benzenesulfonamide and 4-{3-chloro-2-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-4-oxoaze-tidin-1-yl}amino}-N-(substituted) benzenesulfonamide were synthesized using appropriate synthetic route .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The copper-catalysed reaction of azetidin-2-ones with t-butyl perbenzoate or peracetate affords the corresponding 4-benzoyloxy- and acetoxy-substituted β-lactams, respectively .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a refrigerator .

Scientific Research Applications

Antitumor Agents

  • Synthesis and Antitumor Activity : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, including compounds related to 4-(3-Methoxyphenyl)azetidin-2-one, were investigated for their antiproliferative properties. These compounds exhibited potent activity in MCF-7 breast cancer cells, inhibited tubulin polymerization, disrupted microtubular structure, and induced apoptosis. X-ray crystallography studies emphasized the importance of torsional angles for potent activity. Among these, compounds displayed minimal cytotoxicity and interacted at the colchicine-binding site on β-tubulin, making them promising candidates for clinical development (Greene et al., 2016).

Stereoselective Synthesis

  • Use in Stereoselective Synthesis of Azetidin-2-ones : 1,4-Bis-(4-methoxyphenyl)azetidin-2,3-dione, a related compound, was used as a synthon for the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones. These azetidin-2-ones are known for their cholesterol absorption inhibitor activity. The process involved regioselective Grignard reaction and stereoselective removal of hydroxyl groups (Tiwari et al., 2006).

Structural Studies

  • Structural Analysis of Derivatives : Azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, with various substituents at lactam positions, were studied. These structures have potential antimitotic properties, useful in cancer research (Twamley et al., 2020).

Chemical Synthesis and Modification

  • Synthesis and Structural Characterization : Various synthesis methods have been explored to create derivatives of azetidin-2-ones, including the use of lead(IV) acetate for acetoxylation and treatment with cerium(IV) ammonium nitrate for dealkoxy-hydroxylation. These processes have contributed to a better understanding of the chemical behavior and structural characteristics of azetidin-2-ones (Giang et al., 1999; Fetter et al., 1994).

Anticancer Research

  • Evaluation as Anticancer Agents : Some azetidin-2-one derivatives demonstrated potential as anticancer agents. For example, compound 6 [N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one] showed cytotoxic activity in specific cancer cells and induced apoptosis. Molecular analysis suggested that it affects cytoskeleton regulation and cell cycle genes, hinting at a unique mechanism of action (Olazarán et al., 2017).

Spectroscopic Characterization

  • Spectroscopic Analysis : Spectroscopic techniques such as (13)C NMR, (1)H-(13)C COSY NMR, and mass spectroscopy have been used to characterize azetidin-2-ones. These techniques are critical for understanding the complex structures and chemical properties of azetidin-2-ones (Singh et al., 2008).

Antimicrobial and Antiviral Applications

  • Antimicrobial and Antiviral Potential : N/C-4 substituted azetidin-2-ones have been evaluated as new classes of antimicrobial agents. Some of these compounds showed promising activity against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. Additionally, certain azetidin-2-ones have displayed antiviral activity against a broad range of viruses, further highlighting their potential in treating complex infections (Halve et al., 2007; Głowacka et al., 2021).

Mechanism of Action

While the exact mechanism of action for “4-(3-Methoxyphenyl)azetidin-2-one” is not specified, it’s worth noting that β-lactam antibiotics, which are based on a core β-lactam ring structure, work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Safety and Hazards

The compound has been classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-(3-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-3-7(5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJJMKMSTIQFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299066
Record name 4-(3-Methoxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)azetidin-2-one

CAS RN

83716-64-7
Record name 4-(3-Methoxyphenyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83716-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenyl)azetidin-2-one
Reactant of Route 2
4-(3-Methoxyphenyl)azetidin-2-one
Reactant of Route 3
4-(3-Methoxyphenyl)azetidin-2-one
Reactant of Route 4
4-(3-Methoxyphenyl)azetidin-2-one
Reactant of Route 5
4-(3-Methoxyphenyl)azetidin-2-one
Reactant of Route 6
4-(3-Methoxyphenyl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.